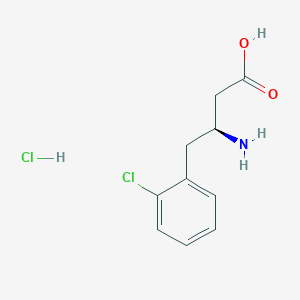
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid” has been reported . The InChI code for this compound is "1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1" .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has demonstrated effectiveness in antimicrobial and antifungal applications. Research conducted by Mickevičienė et al. (2015) showed that derivatives of this compound exhibited good antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum. Additionally, these compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering
In the field of crystal engineering, (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride and its derivatives have been studied for their potential applications. Báthori and Kilinkissa (2015) explored the use of gamma amino acids like baclofen, a derivative of this compound, in crystal engineering. Their study focused on the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed with baclofen, providing insights into the conformation and protonation properties of these compounds (Báthori & Kilinkissa, 2015).
Radiotracer Development
The compound has been investigated for its potential in developing radiotracers for studying brain receptors. Naik et al. (2018) synthesized new GABAB agonists, including fluoropyridyl ether analogues of baclofen, as potential PET radiotracers. Their study demonstrated the feasibility of imaging GABAB receptors in rodents, suggesting further development of these PET tracers (Naik et al., 2018).
Enzymatic Synthesis of β-Amino Acid Enantiomers
Shahmohammadi et al. (2020) developed an efficient enzymatic method for synthesizing β-fluorophenyl-substituted β-amino acid enantiomers. This method involves the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, showcasing a novel approach in the synthesis of enantiomers of this compound (Shahmohammadi et al., 2020).
Fluorescence Probing
Budziak et al. (2019) investigated the dual fluorescence effects in 2-amino-1,3,4-thiadiazoles, a class related to (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride. Their spectroscopic studies highlighted the potential of these compounds as fluorescence probes in various biological and molecular medicine contexts (Budziak et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a new carbon–carbon bond between two different organic groups . One group donates electrons to the palladium (oxidative addition), while the other group is transferred from boron to palladium (transmetalation) .
Biochemical Pathways
It’s known that similar compounds play a role in the protodeboronation of pinacol boronic esters , which is a key step in various organic synthesis processes .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant . These properties could potentially impact the compound’s bioavailability.
Result of Action
It’s known that similar compounds play a role in the formation of new carbon–carbon bonds in organic synthesis , which could potentially lead to the creation of new organic compounds.
Action Environment
The action, efficacy, and stability of “(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride” could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which similar compounds are involved are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZLHARRLTFJX-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375833 | |
| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331763-61-2, 246876-92-6 | |
| Record name | Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















